Hemolytic Activity: 9-Fold Reduction in Mammalian Erythrocyte Toxicity vs. Amphotericin B
A key differentiator for Amphotericin X1 is its substantially reduced hemolytic activity relative to Amphotericin B. Amphotericin X1 exhibits an EH50 (concentration causing 50% hemolysis) of 42 μg/mL against mammalian erythrocytes [1]. In contrast, Amphotericin B demonstrates an EH50 of 4.65 μg/mL in a comparable assay [2]. This reduction in mammalian cell membrane disruption is a critical quantitative metric for applications where lower toxicity is a primary selection criterion.
| Evidence Dimension | Hemolytic activity (EH50) |
|---|---|
| Target Compound Data | EH50 = 42 μg/mL |
| Comparator Or Baseline | Amphotericin B: EH50 = 4.65 μg/mL |
| Quantified Difference | 9.0-fold reduction in hemolytic activity (Amphotericin X1 is less hemolytic) |
| Conditions | In vitro mammalian erythrocyte hemolysis assay |
Why This Matters
A lower hemolytic profile, quantified by a 9-fold higher EH50, indicates a wider therapeutic window in vitro, making Amphotericin X1 a more suitable tool than Amphotericin B for long-term cell-based assays or studies on membrane-disrupting agents.
- [1] Taylor AW, et al. Synthesis and antifungal selectivity of new derivatives of amphotericin B modified at the C-13 position. J Antibiot (Tokyo). 1993 Mar;46(3):486-93. View Source
- [2] Kim H, et al. Nystatin-like Pseudonocardia polyene B1, a novel disaccharide-containing antifungal heptaene antibiotic. Sci Rep. 2018 Sep 11;8(1):13584. Table 1. View Source
